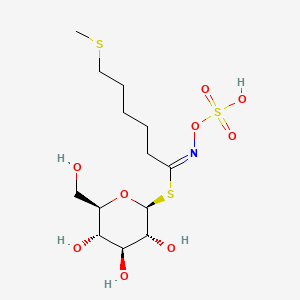
(4-Pyridinylmethyl)triphenylphosphonium chloride
Overview
Description
“(4-Pyridinylmethyl)triphenylphosphonium chloride” is a Wittig reagent used as a building block for materials science, coordination chemistry, and chemical biology . It has the molecular formula C24H21ClNP .
Molecular Structure Analysis
The molecular structure of “(4-Pyridinylmethyl)triphenylphosphonium chloride” consists of a pyridine ring attached to a triphenylphosphonium group via a methylene bridge . The molecule has a molecular weight of 426.32 g/mol .Scientific Research Applications
Triphenyl(4-pyridylmethyl)phosphonium chloride: , also known as (4-Pyridinylmethyl)triphenylphosphonium chloride or Phosphonium,triphenyl(4-pyridinylmethyl)-, chloride (1:1), is a compound with several scientific research applications. Below is a comprehensive analysis focusing on unique applications based on the information available:
Isomerization Reactions
This compound is used as a reactant in isomerization reactions, which are processes where molecules with the same formula but different arrangements of atoms are interconverted .
Preparation of Catechol Derivatives
It serves in the preparation of catechol derivatives that act as fluorescent chemosensors for wide-range pH detection . These sensors are valuable in various fields including environmental monitoring, medical diagnostics, and biological research.
Inhibition of Human Cytomegalovirus Protease
The compound is involved in synthesizing naphthalene derivatives that inhibit human cytomegalovirus (HCMV) protease . This application is significant in antiviral research and pharmaceutical development.
Wittig Reagent
It acts as a Wittig reagent, which is commonly used in organic synthesis to create double bonds by coupling aldehydes or ketones with phosphonium ylides . This application is crucial in materials science, coordination chemistry, and chemical biology.
properties
IUPAC Name |
triphenyl(pyridin-4-ylmethyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.ClH/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;/h1-19H,20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDYRTOUNGDPDN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472560 | |
| Record name | AG-G-92846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyridinylmethyl)triphenylphosphonium chloride | |
CAS RN |
73870-25-4 | |
| Record name | AG-G-92846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenyl(4-pyridylmethyl)phosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B1624296.png)


![{[4-(Thiolanylmethyl)phenyl]methyl}thiolane, chloride, chloride](/img/structure/B1624303.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}glycine](/img/structure/B1624305.png)







